4-Cyanophenyl 4-(heptyloxy)benzoate
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Overview
Description
4-Cyanophenyl 4-(heptyloxy)benzoate: is an organic compound with the molecular formula C21H23NO2. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyanophenyl and a heptyloxy group. This compound is known for its applications in various scientific fields, including materials chemistry and liquid crystal materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(heptyloxy)benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the cyanophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyanophenyl derivatives.
Scientific Research Applications
4-Cyanophenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research, including:
Materials Chemistry: It is used in the development of liquid crystal materials, which are essential for display technologies.
Biology and Medicine: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyanophenyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate: This compound has a similar structure but contains an acrylate group instead of a heptyloxy group.
4-Cyanophenyl 4-(heptylbenzoate): This compound is similar but lacks the heptyloxy group.
Uniqueness: 4-Cyanophenyl 4-(heptyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its heptyloxy group provides hydrophobic characteristics, while the cyanophenyl group offers reactivity towards nucleophiles and electrophiles .
Properties
CAS No. |
50793-88-9 |
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Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h7-14H,2-6,15H2,1H3 |
InChI Key |
YIHLVESKWCLZBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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